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molecular formula C12H15ClN2O2 B8651561 2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid

2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid

Cat. No. B8651561
M. Wt: 254.71 g/mol
InChI Key: FSFCCKUEUHBMIU-UHFFFAOYSA-N
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Patent
US07968571B2

Procedure details

A solution of 2,6-dichloroisonicotinic acid (0.25 g, 1.3 mmol), methyl-[(methylcyclopropyl)methyl]amine hydrochloride (0.53 g, 3.9 mmol) and cesium carbonate (1.25 g, 6.5 mmol) in 5 mL DMF was heated to 120° C. in a sealed tube for 72 hr. The reaction was partitioned between 1M HCl and ethyl acetate. The organics were washed with water (4×), brine, dried over sodium sulfate, filtered and evaporated in vacuo to give 0.3 g (90%) of crude 2-chloro-6-{methyl[(2-methylcyclopropyl)methyl]amino}isonicotinic acid as a brown oil: LCMS (M+H)=255.0.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].Cl.[CH3:13][NH:14][CH2:15][C:16]1(C)[CH2:18][CH2:17]1.[C:20](=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Cl:11][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([N:14]([CH3:13])[CH2:15][CH:16]2[CH2:18][CH:17]2[CH3:20])[N:10]=1)[C:5]([OH:7])=[O:6] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
0.53 g
Type
reactant
Smiles
Cl.CNCC1(CC1)C
Name
cesium carbonate
Quantity
1.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between 1M HCl and ethyl acetate
WASH
Type
WASH
Details
The organics were washed with water (4×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(N1)N(CC1C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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